molecular formula C16H15N3O B2395626 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol CAS No. 956369-40-7

5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol

Cat. No. B2395626
CAS RN: 956369-40-7
M. Wt: 265.316
InChI Key: RAYLGOSAWMETHH-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol is not fully understood. However, it has been proposed that it exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to inhibit the expression of COX-2, which is involved in the production of prostaglandins. Furthermore, it has been demonstrated to exhibit antioxidant activity, which can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol is its high potency and selectivity. It has been shown to exhibit significant therapeutic effects at low concentrations. Additionally, it has a relatively low toxicity profile, which makes it a suitable candidate for further development. However, one of the major limitations of this compound is its poor solubility in water, which can limit its bioavailability.

Future Directions

There are several future directions for the research and development of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol. One of the major areas of interest is its potential use in the treatment of cancer. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, there is a need to explore the structure-activity relationship of this compound to identify more potent and selective derivatives.

Synthesis Methods

The synthesis of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol can be achieved through various methods. One of the most common methods involves the reaction between 4-methylacetophenone, 2-pyridinecarboxaldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-4-pyridin-2-yl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)19-12(2)15(16(20)18-19)14-5-3-4-10-17-14/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYLGOSAWMETHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N2)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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